molecular formula C16H13BrN2 B6230237 1-benzyl-4-(3-bromophenyl)-1H-pyrazole CAS No. 1500466-43-2

1-benzyl-4-(3-bromophenyl)-1H-pyrazole

Cat. No.: B6230237
CAS No.: 1500466-43-2
M. Wt: 313.19 g/mol
InChI Key: LXGPMMYRBZFNEG-UHFFFAOYSA-N
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Description

1-Benzyl-4-(3-bromophenyl)-1H-pyrazole is a heterocyclic compound featuring a pyrazole ring substituted with a benzyl group and a bromophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-benzyl-4-(3-bromophenyl)-1H-pyrazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of benzylhydrazine with 3-bromobenzoyl chloride, followed by cyclization to form the pyrazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-4-(3-bromophenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogenation catalysts such as palladium on carbon.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of corresponding pyrazole carboxylic acids.

    Reduction: Formation of the corresponding pyrazole derivatives with reduced functional groups.

    Substitution: Formation of substituted pyrazole derivatives with various functional groups replacing the bromine atom.

Scientific Research Applications

1-Benzyl-4-(3-bromophenyl)-1H-pyrazole has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism by which 1-benzyl-4-(3-bromophenyl)-1H-pyrazole exerts its effects depends on its interaction with molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and target .

Comparison with Similar Compounds

  • 1-Benzyl-4-(3-bromophenyl)indoline
  • 1-Benzyl-4-{[(3-bromophenyl)carbamothioyl]amino}piperidinium

Comparison: 1-Benzyl-4-(3-bromophenyl)-1H-pyrazole is unique due to its pyrazole ring structure, which imparts distinct chemical and biological properties compared to similar compounds like indolines and piperidinium derivatives.

Properties

CAS No.

1500466-43-2

Molecular Formula

C16H13BrN2

Molecular Weight

313.19 g/mol

IUPAC Name

1-benzyl-4-(3-bromophenyl)pyrazole

InChI

InChI=1S/C16H13BrN2/c17-16-8-4-7-14(9-16)15-10-18-19(12-15)11-13-5-2-1-3-6-13/h1-10,12H,11H2

InChI Key

LXGPMMYRBZFNEG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=N2)C3=CC(=CC=C3)Br

Purity

0

Origin of Product

United States

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